molecular formula C5H8N2O2 B11923219 3-oxa-1-azonia-2-azanidabicyclo[3.3.0]octan-4-one

3-oxa-1-azonia-2-azanidabicyclo[3.3.0]octan-4-one

Cat. No.: B11923219
M. Wt: 128.13 g/mol
InChI Key: JIULEVIXGXYUHQ-UHFFFAOYSA-N
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Description

3-oxa-1-azonia-2-azanidabicyclo[330]octan-4-one is a bicyclic compound that contains both oxygen and nitrogen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-oxa-1-azonia-2-azanidabicyclo[3.3.0]octan-4-one typically involves the condensation of L-Proline with chloral. This reaction forms a trichloromethyl-substituted bicyclic structure, which is then further processed to yield the desired compound . The reaction conditions often include the use of solvents like toluene and specific temperature controls to ensure the proper formation of the bicyclic ring system .

Industrial Production Methods

While detailed industrial production methods are not extensively documented, the synthesis of such compounds generally involves scaling up the laboratory procedures with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to produce the compound on a larger scale.

Chemical Reactions Analysis

Types of Reactions

3-oxa-1-azonia-2-azanidabicyclo[3.3.0]octan-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the bicyclic structure, potentially opening the ring or altering substituents.

    Substitution: Nucleophilic substitution reactions can replace specific atoms or groups within the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce simpler bicyclic structures with fewer substituents.

Scientific Research Applications

3-oxa-1-azonia-2-azanidabicyclo[3.3.0]octan-4-one has several scientific research applications:

Mechanism of Action

The mechanism by which 3-oxa-1-azonia-2-azanidabicyclo[3.3.0]octan-4-one exerts its effects involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-oxa-1-azonia-2-azanidabicyclo[3.3.0]octan-4-one is unique due to its specific arrangement of oxygen and nitrogen atoms within the bicyclic framework. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various scientific and industrial applications.

Properties

Molecular Formula

C5H8N2O2

Molecular Weight

128.13 g/mol

IUPAC Name

3-oxa-1-azonia-2-azanidabicyclo[3.3.0]octan-4-one

InChI

InChI=1S/C5H8N2O2/c8-5-4-2-1-3-7(4)6-9-5/h4,7H,1-3H2

InChI Key

JIULEVIXGXYUHQ-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(=O)O[N-][NH+]2C1

Origin of Product

United States

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